molecular formula C11H14BrN3O2 B13928741 5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine

5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine

Cat. No.: B13928741
M. Wt: 300.15 g/mol
InChI Key: HEXOVYPZGHNTEZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine is a synthetic organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 5-position, a nitro group at the 3-position, and a 4-methyl-1-piperidinyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine typically involves the following steps:

    Nitration: The nitro group is introduced at the 3-position through nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Piperidinylation: The 4-methyl-1-piperidinyl group is introduced at the 2-position through nucleophilic substitution using 4-methylpiperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is 5-Bromo-2-(4-methyl-1-piperidinyl)-3-aminopyridine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-methyl-1-piperidinyl)aniline: Similar structure but with an amino group instead of a nitro group.

    5-Bromo-2-(4-methyl-1-piperidinyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Bromo-2-(4-methyl-1-piperidinyl)-3-chloropyridine: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.

Uniqueness

5-Bromo-2-(4-methyl-1-piperidinyl)-3-nitropyridine is unique due to the presence of both a nitro group and a piperidinyl group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14BrN3O2

Molecular Weight

300.15 g/mol

IUPAC Name

5-bromo-2-(4-methylpiperidin-1-yl)-3-nitropyridine

InChI

InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(15(16)17)6-9(12)7-13-11/h6-8H,2-5H2,1H3

InChI Key

HEXOVYPZGHNTEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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